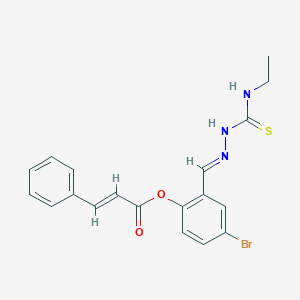
1,4-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two 4-methoxyphenyl groups attached to the pyrazole ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The overall reaction can be summarized as follows:
-
Formation of Hydrazone
- Reactants: 4-methoxybenzaldehyde, hydrazine hydrate
- Conditions: Reflux in ethanol or methanol
- Product: 4-methoxybenzaldehyde hydrazone
-
Cyclization to Pyrazole
- Reactants: 4-methoxybenzaldehyde hydrazone
- Conditions: Acidic or basic catalyst, heat
- Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
化学反応の分析
Types of Reactions
1,4-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Hydrazine derivatives
Substitution: Functionalized pyrazole derivatives with different substituents
科学的研究の応用
1,4-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1,4-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular proteins can induce apoptosis in cancer cells, contributing to its anticancer properties.
類似化合物との比較
Similar Compounds
1,4-Bis(2,3-dihydro-5-oxopyrrol-4-yl)-1,3-butadienes: Known for their inhibitory activity against checkpoint kinase 1 (Chk1).
4,4′-(Arylmethylene)-bis-(1H-pyrazol-5-ols): Exhibits a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
1,4-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C17H17N3O2 |
|---|---|
分子量 |
295.34 g/mol |
IUPAC名 |
2,4-bis(4-methoxyphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C17H17N3O2/c1-21-14-7-3-12(4-8-14)16-11-19-20(17(16)18)13-5-9-15(22-2)10-6-13/h3-11H,18H2,1-2H3 |
InChIキー |
QHUUDHPGOXYENC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (2E)-2-[3-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12048745.png)


![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12048766.png)



![6-chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12048806.png)

![N-(4-methylphenyl)-N-[(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dienyl]acetamide](/img/structure/B12048813.png)
![2-amino-6-benzyl-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12048818.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12048824.png)

